D-HIS-PRO-PHE-HIS-LEU-PSI-(CH2NH)-*LEU-V AL-TYR
Overview
Description
The compound “D-HIS-PRO-PHE-HIS-LEU-PSI-(CH2NH)-*LEU-V AL-TYR” is a complex organic molecule. It contains multiple amino acid residues and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically starts with the protection of functional groups, followed by the formation of peptide bonds through condensation reactions. Each step requires careful control of temperature, pH, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of such complex molecules often involves automated peptide synthesizers. These machines can perform repetitive cycles of amino acid coupling and deprotection, significantly speeding up the synthesis process. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group would yield a quinone derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical modifications.
Biology
In biology, this compound may serve as a model peptide for studying protein-protein interactions. Its structure mimics that of naturally occurring peptides, making it useful in various biochemical assays.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The imidazole rings can participate in hydrogen bonding and π-π interactions, while the amino acid residues can form electrostatic interactions with other molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **D-HIS-PRO-PHE-HIS-LEU-PSI-(CH2NH)-*LEU-V AL-TYR"
- **this compound"
Uniqueness
The uniqueness of this compound lies in its specific sequence of amino acid residues and the presence of multiple functional groups. This combination allows for a wide range of chemical and biological activities, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
82131-82-6 |
---|---|
Molecular Formula |
C52H74N12O9 |
Molecular Weight |
1011.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C52H74N12O9/c1-30(2)19-37(27-56-40(20-31(3)4)46(66)63-45(32(5)6)50(70)62-43(52(72)73)22-34-14-16-38(65)17-15-34)59-47(67)42(24-36-26-55-29-58-36)60-48(68)41(21-33-11-8-7-9-12-33)61-49(69)44-13-10-18-64(44)51(71)39(53)23-35-25-54-28-57-35/h7-9,11-12,14-17,25-26,28-32,37,39-45,56,65H,10,13,18-24,27,53H2,1-6H3,(H,54,57)(H,55,58)(H,59,67)(H,60,68)(H,61,69)(H,62,70)(H,63,66)(H,72,73)/t37-,39+,40-,41-,42-,43-,44-,45-/m0/s1 |
InChI Key |
ABDWINSTWUZFIV-RLWIUDPYSA-N |
SMILES |
CC(C)CC(CNC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)N |
Isomeric SMILES |
CC(C)C[C@@H](CN[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@@H](CC5=CN=CN5)N |
Canonical SMILES |
CC(C)CC(CNC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
H 77 H 77, (L)-isomer H-77 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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